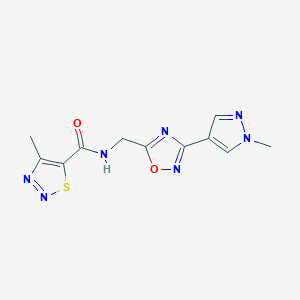
N-(4-methylenecyclohexyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-methylenecyclohexyl)-3-(4-(methylsulfonyl)phenyl)propanamide” is a complex organic molecule. It contains a methylenecyclohexyl group, a methylsulfonylphenyl group, and a propanamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, its components are used in various chemical reactions. For example, 4-(Methylsulfonyl)phenylacetic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of various functional groups. The methylenecyclohexyl group would provide a cyclic structure, the methylsulfonylphenyl group would add aromaticity and polarity, and the propanamide group would introduce amide functionality .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. The methylenecyclohexyl group might undergo reactions typical of alkenes, the methylsulfonylphenyl group could participate in electrophilic aromatic substitution reactions, and the propanamide group might be involved in reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its structure and functional groups. For example, the presence of the polar sulfonyl and amide groups might influence its solubility and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study by Ghorab et al. (2017) synthesized a series of compounds related to the target molecule and evaluated their antibacterial and antifungal activities. The research found these compounds to display significant antimicrobial properties against a range of Gram-positive, Gram-negative bacteria, and fungi. The synthesis process involved starting materials that underwent structural modifications to enhance their biological activity, demonstrating the potential of such compounds in the development of new antimicrobial agents. The study highlights the molecular modeling within the active site of dihydropteroate synthase, suggesting similar orientation and binding interactions to that of the co-crystallized ligand within the binding pocket, indicating a potential mechanism of action (Ghorab, Soliman, Alsaid, & Askar, 2017).
Analytical Chemistry Applications
In the field of analytical chemistry, De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, identifying their analytical profiles through various spectrometric and spectroscopic methods. This study exemplifies the application of advanced analytical techniques in the identification and characterization of compounds with structural similarities to the target molecule. The developed methodological framework can be applied to the determination of such compounds in biological matrices, showcasing the relevance of this compound class in forensic toxicology and pharmaceutical analysis (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Pharmacokinetics and Metabolism
Another research avenue explores the pharmacokinetics and metabolism of related compounds, as demonstrated by Wu et al. (2006), who studied the selective androgen receptor modulator S-1 in rats. This research provides insight into the absorption, clearance, distribution, and metabolism of such compounds, highlighting their potential therapeutic applications and aiding in the understanding of their pharmacological profile. The identification of major urinary metabolites and the extensive metabolic pathways involved underscore the importance of such studies in the development and optimization of new therapeutic agents (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methylidenecyclohexyl)-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-13-3-8-15(9-4-13)18-17(19)12-7-14-5-10-16(11-6-14)22(2,20)21/h5-6,10-11,15H,1,3-4,7-9,12H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMSLGXOSMOJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCC(=C)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methanesulfonylphenyl)-N-(4-methylidenecyclohexyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-chlorophenyl)methanone](/img/structure/B2732156.png)
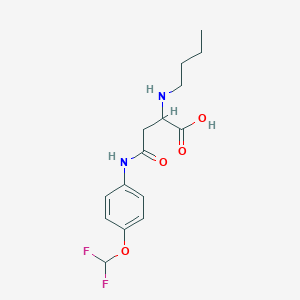
![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2732161.png)
![4-Bromo-1-[[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2732162.png)
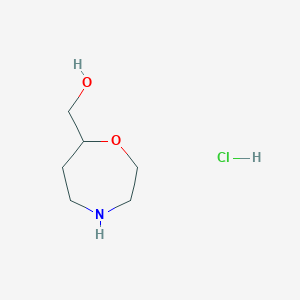
![[1,1'-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2732166.png)
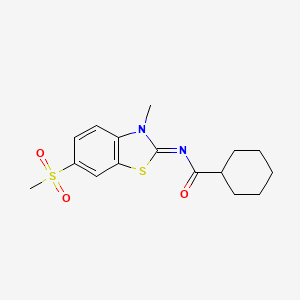
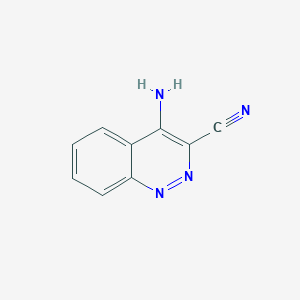

![N-(3,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2732173.png)
